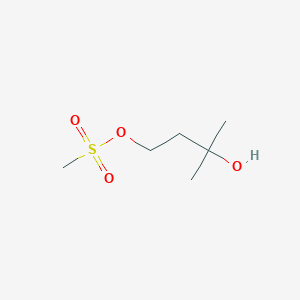

3-Hydroxy-3-methylbutyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-3-methylbutyl methanesulfonate is a chemical compound with the molecular formula C6H14O4S . It has an average mass of 182.238 Da and a monoisotopic mass of 182.061279 Da .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methylbutyl methanesulfonate consists of 6 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H14O4S/c1-6(2,7)4-5-10-11(3,8)9/h7H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

3-Hydroxy-3-methylbutyl methanesulfonate is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius . The compound has a molecular weight of 182.24 .Wissenschaftliche Forschungsanwendungen

1. Role in Organic Synthesis

Methanesulfonic acid and its derivatives have been utilized in various organic synthesis processes. For instance, methanesulfonic acid has been reported as a solvent and catalyst in the cyclocondensation of 1,2-dialkoxybenzenes with 3-methylbut-2-enoyl chloride, facilitating the preparation of indenes with improved overall yields (Camps et al., 1984).

2. Environmental and Biochemical Studies

Methanesulfonic acid and related compounds play a significant role in environmental and biochemical studies. The microbial metabolism of methanesulfonic acid, a stable strong acid, is crucial in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999). Additionally, isolated strains from the marine environment capable of degrading methanesulfonic acid indicate the substance's role in global organic sulfur cycling (Thompson et al., 1995).

3. Application in Analytical Chemistry

Methanesulfonic acid derivatives are used in analytical chemistry, such as the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography (Zhou et al., 2017).

4. Role in Atmospheric Chemistry

Methanesulfonic acid is also significant in atmospheric chemistry. It is a product from the oxidation of dimethyl sulfide (DMS) and plays a role in atmospheric aerosol formation, thereby impacting cloud formation (Mardyukov & Schreiner, 2018).

Safety and Hazards

The safety information for 3-Hydroxy-3-methylbutyl methanesulfonate indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Mode of Action

It is known that methanesulfonate esters, a group to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Eigenschaften

IUPAC Name |

(3-hydroxy-3-methylbutyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-6(2,7)4-5-10-11(3,8)9/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXWFXLOGKAJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-methylbutyl methanesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)